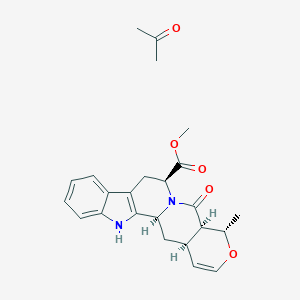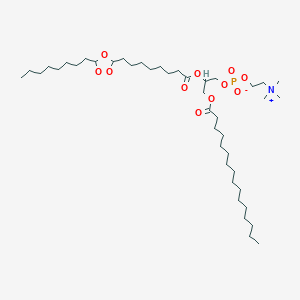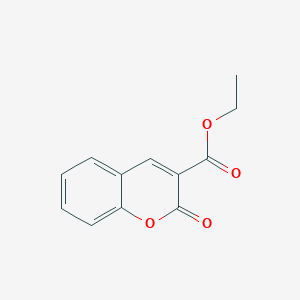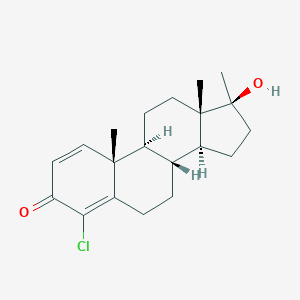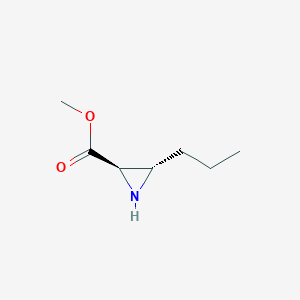
methyl (2R,3S)-3-propylaziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2R,3S)-3-propylaziridine-2-carboxylate, also known as MPC, is a chemical compound that has been widely used in scientific research due to its unique structure and properties. MPC is a heterocyclic compound that contains an aziridine ring, which is a highly reactive three-membered ring that can undergo various chemical reactions.
Mécanisme D'action
The mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate is not fully understood, but it is believed to involve the reaction of the aziridine ring with various biological molecules, such as nucleophiles and electrophiles. The high reactivity of the aziridine ring allows it to form covalent bonds with these molecules, leading to the inhibition or modification of their biological activity.
Effets Biochimiques Et Physiologiques
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have antiviral and anticancer activity by inhibiting the replication of viruses and cancer cells. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to improve the mechanical and thermal properties of polymers by introducing a crosslinking structure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions, which may affect the accuracy and reproducibility of the experimental results.
Orientations Futures
There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate. First, the synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be optimized to improve the yield and purity of the final product. Second, the mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be further investigated to understand its interactions with biological molecules. Third, the potential applications of methyl (2R,3S)-3-propylaziridine-2-carboxylate in various fields, such as drug discovery and material science, can be explored. Finally, the toxicity and stability of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be evaluated to ensure its safety and reliability in lab experiments.
Conclusion:
Methyl (2R,3S)-3-propylaziridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique structure and properties. methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. The synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions. There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Méthodes De Synthèse
The synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The final product is obtained by the esterification of the aziridine-2-carboxylic acid with methanol. The overall synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate is shown in Figure 1.
Applications De Recherche Scientifique
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and viral infections. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a monomer for the synthesis of various polymers, such as polyaziridines and polyurethanes.
Propriétés
Numéro CAS |
127127-37-1 |
|---|---|
Nom du produit |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
Formule moléculaire |
C7H13NO2 |
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
Clé InChI |
UCSPMVVFSWSXSE-NTSWFWBYSA-N |
SMILES isomérique |
CCC[C@H]1[C@@H](N1)C(=O)OC |
SMILES |
CCCC1C(N1)C(=O)OC |
SMILES canonique |
CCCC1C(N1)C(=O)OC |
Synonymes |
2-Aziridinecarboxylicacid,3-propyl-,methylester,(2R-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(4-ethylphenyl)methyl]-2-methylpropan-2-amine](/img/structure/B159538.png)

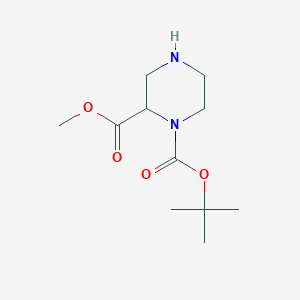
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
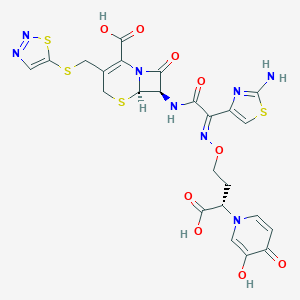
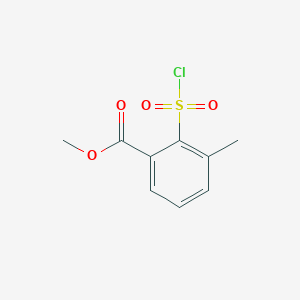


![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
